molecular formula C9H9N3O3 B4972932 5-hydroxy-3-methyl-1-(3-pyridinyl)-2,4-imidazolidinedione

5-hydroxy-3-methyl-1-(3-pyridinyl)-2,4-imidazolidinedione

Numéro de catalogue: B4972932
Poids moléculaire: 207.19 g/mol
Clé InChI: QCSZIZLRSZLIHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-hydroxy-3-methyl-1-(3-pyridinyl)-2,4-imidazolidinedione, also known as zaleplon, is a non-benzodiazepine hypnotic drug used for the treatment of insomnia. It acts on the GABA-A receptor, producing sedative effects.

Mécanisme D'action

Zaleplon acts on the GABA-A receptor, specifically on the α1 subunit. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in sedative effects and the promotion of sleep.
Biochemical and Physiological Effects:
Zaleplon has been shown to have minimal effects on the physiological and biochemical systems of the body. It does not affect respiratory function, cardiovascular function, or cognitive function. However, it can cause drowsiness and impair driving ability.

Avantages Et Limitations Des Expériences En Laboratoire

Zaleplon has several advantages for lab experiments. It has a short half-life, making it easier to control the duration of its effects. It also has a low potential for abuse and dependence. However, 5-hydroxy-3-methyl-1-(3-pyridinyl)-2,4-imidazolidinedione can be difficult to administer in animal studies due to its short half-life and fast elimination from the body.

Orientations Futures

There are several future directions for the study of 5-hydroxy-3-methyl-1-(3-pyridinyl)-2,4-imidazolidinedione. One area of research is the development of new hypnotic drugs with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in the treatment of anxiety and depression. Additionally, the effects of this compound on the immune system and inflammation are areas of interest for future research.
Conclusion:
In conclusion, this compound is a non-benzodiazepine hypnotic drug used for the treatment of insomnia. It acts on the GABA-A receptor, producing sedative effects. Zaleplon has been extensively studied for its use as a hypnotic drug and has minimal effects on the physiological and biochemical systems of the body. While this compound has several advantages for lab experiments, it can be difficult to administer in animal studies due to its short half-life and fast elimination from the body. There are several future directions for the study of this compound, including the development of new hypnotic drugs and investigation of its potential use in the treatment of anxiety and depression.

Méthodes De Synthèse

Zaleplon is synthesized by reacting 2-cyanoacetamide with 3-chloro-2,4-dimethylpyridine in the presence of a base such as potassium carbonate. The resulting compound is then reacted with hydrazine to form 5-hydroxy-3-methyl-1-(3-pyridinyl)-2,4-imidazolidinedione.

Applications De Recherche Scientifique

Zaleplon has been extensively studied for its use as a hypnotic drug. It has been shown to be effective in reducing the time it takes to fall asleep and increasing total sleep time. Zaleplon has also been studied for its potential use in the treatment of anxiety and depression.

Propriétés

IUPAC Name

5-hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-11-7(13)8(14)12(9(11)15)6-3-2-4-10-5-6/h2-5,8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSZIZLRSZLIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.